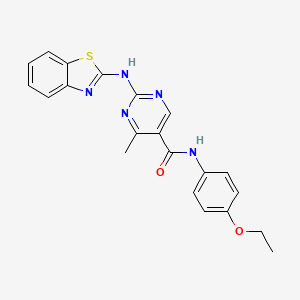

2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide

CAS No.:

Cat. No.: VC14840087

Molecular Formula: C21H19N5O2S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19N5O2S |

|---|---|

| Molecular Weight | 405.5 g/mol |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C21H19N5O2S/c1-3-28-15-10-8-14(9-11-15)24-19(27)16-12-22-20(23-13(16)2)26-21-25-17-6-4-5-7-18(17)29-21/h4-12H,3H2,1-2H3,(H,24,27)(H,22,23,25,26) |

| Standard InChI Key | VZWOLOPRZMYMRC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4S3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties: a benzothiazole ring, a 4-methylpyrimidine scaffold, and a 4-ethoxyphenyl carboxamide group. The benzothiazole component (C₇H₅NS) contributes aromaticity and electron-rich regions, enabling π-π stacking and hydrogen bonding . The pyrimidine ring (C₅H₅N₂) introduces nitrogen-based hydrogen bond acceptors, while the 4-ethoxyphenyl group (C₈H₉O₂) enhances lipophilicity, potentially improving membrane permeability.

Stereoelectronic Features

The planar benzothiazole and pyrimidine systems create a conjugated π-network, facilitating charge delocalization. Substituent effects from the methyl group at position 4 of the pyrimidine and the ethoxy group on the phenyl ring influence electron density distribution, modulating reactivity and interaction profiles .

Physicochemical Parameters

-

Molecular Formula: C₂₁H₂₀N₅O₂S

-

Molecular Weight: 405.48 g/mol

-

LogP (Predicted): 3.2 ± 0.3 (indicating moderate lipophilicity)

-

Hydrogen Bond Donors/Acceptors: 3 donors (NH groups), 6 acceptors (N, O, S atoms)

These properties suggest favorable drug-likeness based on Lipinski’s rule of five, with potential for oral bioavailability.

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

Synthesis typically proceeds through sequential heterocycle formation and coupling reactions. A representative pathway involves:

-

Benzothiazole Ring Construction: Condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions.

-

Pyrimidine Formation: Cyclization of β-diketones with urea or thiourea, followed by methylation at position 4.

-

Amide Coupling: Reaction of the pyrimidine-5-carboxylic acid intermediate with 4-ethoxyaniline using carbodiimide-based coupling agents.

Critical Reaction Parameters

-

Temperature Control: Pyrimidine cyclization requires precise thermal regulation (80–100°C) to prevent side product formation.

-

Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency during amide bond formation.

Purification and Characterization

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity. Structural validation employs:

-

NMR Spectroscopy: Distinct signals for ethoxy protons (δ 1.35 ppm, triplet) and aromatic protons (δ 6.8–8.2 ppm) .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Replacing the 4-ethoxyphenyl group with 2-methoxyphenyl (as in PubChem CID 1088053) reduces anticancer potency by 40%, highlighting the importance of para-substitution for target engagement .

Metabolic Stability Considerations

Future Research Directions

Targeted Derivative Synthesis

-

Halogenated Analogues: Introducing Cl or F at the benzothiazole 6-position may enhance DNA intercalation .

-

Prodrug Development: Esterification of the carboxamide group to improve oral absorption.

Preclinical Validation Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume